1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Overview
Description
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one is a compound characterized by a spirocyclic structure that integrates a cyclopentane ring and a quinazolinone moiety. This structural motif is of significant interest due to its presence in various biologically active compounds and potential therapeutic applications. The spirocyclic framework provides a unique three-dimensional architecture that can influence the biological properties and binding affinities of these molecules .
Synthesis Analysis
The synthesis of spiroquinazolinone derivatives has been explored through various methods. A traceless solid-phase synthesis approach has been developed for the preparation of spiroquinazolines with a quaternary carbon at position 2. This method involves the cyclization of 1,2-dihydroquinazoline-2-carboxylate derivatives into spiro compounds after cleavage from the resin . Another study describes a metal-free, mild synthesis of novel 1'H-spiro[cycloalkyl-1,2'-quinazolin]-4'(3'H)-ones using an organocatalytic cascade reaction, which is a one-pot, three-component condensation process . Additionally, a catalyst-free, one-pot, three-component synthesis has been reported for the creation of spiro[indoline-3,2'-quinazolin]-2-ones, highlighting the method's simplicity and eco-friendliness .
Molecular Structure Analysis
The molecular structure of spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one has been redetermined at 113 K, providing greater precision for all data. The molecule consists of two fused six-membered rings and one five-membered ring linked through a spiro carbon atom. The pyrimidine ring exhibits an envelope conformation, while the cyclopentane ring adopts a distorted boat form. This detailed structural information is crucial for understanding the compound's interactions and reactivity .
Chemical Reactions Analysis
Spiroquinazolinones can undergo various chemical reactions due to their reactive sites. For instance, amides that cyclized into spiro[benzo(h)quinazoline-5,1'-cyclohexane]-4(6H)-ones have been prepared and further substituted by alcoholates, secondary amines, and thiolates. These reactions demonstrate the versatility of the spiroquinazolinone scaffold in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiroquinazolinones are influenced by their unique structural features. The spirocyclic nature imparts rigidity and a distinct three-dimensional shape, which can affect their solubility, stability, and reactivity. The intermolecular hydrogen bonding observed in the crystal structure of spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one contributes to the formation of a two-dimensional sheet, which can be relevant for the compound's solid-state properties and interactions with biological targets .
Scientific Research Applications
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Spiro-Indeno[1,2-b]quinoxalines
- Application : The nitrogen-containing indeno[1,2-b]quinoxaline ring is a structurally fused active system with notable applications in various fields of chemistry. It’s recognized as an important building block in organic synthesis .
- Methods : This review summarizes the reactions of indeno[1,2-b]quinoxalinone as a key construction block for producing a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks by means of a wide range of chemical reactions .
- Results : Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates .
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Spiro-linked π-conjugated structures
- Application : Molecules with spiro-linked π-conjugated structures have attracted considerable attention due to their advantageous structural features .
- Methods : The review summarizes the synthetic methodologies utilized to create spiro molecules encompassing cyclopentane, cyclohexane, and cycloheptane frameworks .
- Results : These spiro molecules have diverse applications in the field of photovoltaics .
Safety And Hazards
properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-11-9-5-1-2-6-10(9)13-12(14-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYVTOPASJGSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361172 | |
Record name | 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | |
CAS RN |
1135-80-4 | |
Record name | 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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